molecular formula C9H8FNO B12329271 Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)- CAS No. 193290-21-0

Benzonitrile, 3-fluoro-4-(2-hydroxyethyl)-

Cat. No.: B12329271
CAS No.: 193290-21-0
M. Wt: 165.16 g/mol
InChI Key: ZRXMRVDQJPUNIN-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-hydroxyethyl)benzonitrile is a chemical compound that belongs to the benzonitrile family. It is characterized by the presence of a cyano group attached to a benzene ring, along with a fluorine atom and a hydroxyethyl group. This unique structure influences its reactivity and physical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing benzonitriles involves the reaction of benzaldehyde with hydroxylamine hydrochloride. This reaction typically occurs under optimized conditions, such as a molar ratio of benzaldehyde to hydroxylamine hydrochloride of 1:1.4, at a temperature of 135°C for 4.5 hours. Tetrabutylammonium bromide is often used as a phase transfer catalyst, and DMF (dimethylformamide) serves as the solvent. This method yields benzonitrile with an excellent yield of 92.8% .

Industrial Production Methods

In industrial settings, the production of benzonitriles can be scaled up using similar synthetic routes. The use of ionic liquids as recycling agents has been explored to make the process more environmentally friendly. For example, hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt can be used as an alternative to hydroxylamine hydrochloride, eliminating the need for metal salt catalysts and simplifying the separation process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(2-hydroxyethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Manganese dioxide (MnO2) is commonly used as an oxidizing agent.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst can be used for the reduction of the cyano group.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: 3-Fluoro-4-(formyl)benzonitrile or 3-Fluoro-4-(carboxy)benzonitrile.

    Reduction: 3-Fluoro-4-(2-hydroxyethyl)benzylamine.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-(2-hydroxyethyl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-fluoro-4-(2-hydroxyethyl)benzonitrile exerts its effects depends on its interaction with molecular targets. The cyano group can act as an electrophile, while the hydroxyethyl group can participate in hydrogen bonding. These interactions can influence various biochemical pathways, making the compound useful in different research applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(2-hydroxyethyl)benzonitrile is unique due to the presence of both a fluorine atom and a hydroxyethyl group, which provide distinct reactivity and physical properties compared to other benzonitriles. This makes it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

193290-21-0

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

3-fluoro-4-(2-hydroxyethyl)benzonitrile

InChI

InChI=1S/C9H8FNO/c10-9-5-7(6-11)1-2-8(9)3-4-12/h1-2,5,12H,3-4H2

InChI Key

ZRXMRVDQJPUNIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)F)CCO

Origin of Product

United States

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